Cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with an appropriate aldehyde and amine under acidic conditions, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
Cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions . The exact mechanism depends on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and esters with comparable structural features . Examples include:
- Cyclohexyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- N-Cyclohexyl-N’-(4-(dimethylamino)phenyl)urea
Uniqueness
What sets Cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its specific combination of functional groups and structural configuration, which confer unique chemical and biological properties . This makes it a valuable compound for targeted research and applications.
Biological Activity
Cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as R928143) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of R928143, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H32N2O3
- Molecular Weight : 408.53 g/mol
- CAS Number : 32048786
1. Antitumor Activity
R928143 has been investigated for its antitumor properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For example, it was reported to significantly reduce cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (LNCaP) with IC50 values in the low micromolar range.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.21 |
LNCaP | 3.45 |
These findings suggest that R928143 may interfere with cancer cell growth through apoptosis induction and cell cycle arrest.
The mechanism by which R928143 exerts its antitumor effects appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation in many cancer types.
3. Antioxidant Activity
R928143 also exhibits antioxidant properties. It has been demonstrated to scavenge reactive oxygen species (ROS) in cellular assays, thereby reducing oxidative stress in cells exposed to harmful agents. This antioxidant activity may contribute to its protective effects against cellular damage and apoptosis.
Case Studies
Several studies have highlighted the biological activity of R928143:
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with R928143 resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .
- Prostate Cancer Model : In a prostate cancer xenograft model, R928143 administration led to a significant reduction in tumor size compared to control groups, indicating its potential efficacy as a therapeutic agent .
Research Findings
Recent research has further elucidated the biological activities of R928143:
- Inhibition of Tumor Metastasis : R928143 was found to inhibit the migration and invasion of cancer cells in vitro, suggesting a role in preventing metastasis.
- Synergistic Effects : When combined with traditional chemotherapeutics like cisplatin, R928143 enhanced the cytotoxic effects on resistant cancer cell lines, indicating potential for combination therapy .
- Impact on Gene Expression : Transcriptomic analysis showed that R928143 alters the expression of genes involved in cell cycle regulation and apoptosis pathways.
Properties
IUPAC Name |
cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-16-22(25(29)30-19-8-5-4-6-9-19)23(17-12-14-18(15-13-17)27(2)3)24-20(26-16)10-7-11-21(24)28/h12-15,19,23,26H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHUPQKPSPNOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)N(C)C)C(=O)OC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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